molecular formula C28H30N2O4 B12175199 Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate CAS No. 6998-37-4

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate

Cat. No.: B12175199
CAS No.: 6998-37-4
M. Wt: 458.5 g/mol
InChI Key: GAQJUKJKEFDPKR-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate is a complex organic compound with the molecular formula C28H30N2O4. It is known for its unique structure, which includes a benzoate ester linked to a diphenylacetyl group through a methylbutanoyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

6998-37-4

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate

InChI

InChI=1S/C28H30N2O4/c1-4-34-28(33)22-15-17-23(18-16-22)29-27(32)25(19(2)3)30-26(31)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-19,24-25H,4H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

GAQJUKJKEFDPKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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